molecular formula C19H20ClN3O2 B240757 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide

Numéro de catalogue B240757
Poids moléculaire: 357.8 g/mol
Clé InChI: QYKRNNMRAXVIIQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide, also known as MLN8054, is a small molecule inhibitor that belongs to the family of Aurora kinase inhibitors. Aurora kinases are a group of serine/threonine kinases that play an essential role in cell division and mitosis. MLN8054 selectively inhibits Aurora A kinase, which is overexpressed in several types of cancer, including breast, colon, and lung cancer.

Mécanisme D'action

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide selectively inhibits Aurora A kinase, which is overexpressed in several types of cancer. Aurora A kinase plays an essential role in cell division and mitosis by regulating spindle assembly and chromosome segregation. Inhibition of Aurora A kinase by this compound results in cell cycle arrest, apoptosis, and inhibition of tumor growth. This compound has also been shown to inhibit the activity of other kinases, such as FLT3 and RET, which are involved in the development of certain types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting Aurora A kinase. It has also been shown to inhibit tumor growth in preclinical models of cancer. In clinical trials, this compound has been well-tolerated, and preliminary results have shown promising antitumor activity in patients with advanced solid tumors. This compound has also been shown to enhance the antitumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine.

Avantages Et Limitations Des Expériences En Laboratoire

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide is a potent and selective inhibitor of Aurora A kinase, which makes it an attractive tool for studying the role of Aurora A kinase in cell division and mitosis. This compound has also been shown to enhance the antitumor activity of other chemotherapeutic agents, which makes it a potential candidate for combination therapy in cancer treatment. However, this compound has some limitations for lab experiments, such as its low solubility in aqueous solutions and its poor bioavailability.

Orientations Futures

For 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide research may include the development of more potent and selective Aurora A kinase inhibitors, the evaluation of this compound in combination with other chemotherapeutic agents, and the identification of biomarkers that can predict response to this compound treatment.

Méthodes De Synthèse

The synthesis of 4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide involves several steps, including the preparation of 4-chlorobenzoyl chloride, 3-(4-methylpiperazin-1-yl)benzoic acid, and 3-(4-methylpiperazin-1-yl)benzamide. These compounds are then combined in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, this compound. The synthesis of this compound has been described in detail in several publications, including the original patent application.

Applications De Recherche Scientifique

4-chloro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, and several clinical trials have been conducted to evaluate its safety and efficacy in cancer patients. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the antitumor activity of other chemotherapeutic agents, such as paclitaxel and gemcitabine. In clinical trials, this compound has been well-tolerated, and preliminary results have shown promising antitumor activity in patients with advanced solid tumors.

Propriétés

Formule moléculaire

C19H20ClN3O2

Poids moléculaire

357.8 g/mol

Nom IUPAC

4-chloro-N-[3-(4-methylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H20ClN3O2/c1-22-9-11-23(12-10-22)19(25)15-3-2-4-17(13-15)21-18(24)14-5-7-16(20)8-6-14/h2-8,13H,9-12H2,1H3,(H,21,24)

Clé InChI

QYKRNNMRAXVIIQ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

SMILES canonique

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.